molecular formula C19H19ClFN3OS B5104913 N-({[3-chloro-4-(1-piperidinyl)phenyl]amino}carbonothioyl)-3-fluorobenzamide

N-({[3-chloro-4-(1-piperidinyl)phenyl]amino}carbonothioyl)-3-fluorobenzamide

Cat. No. B5104913
M. Wt: 391.9 g/mol
InChI Key: BLUQBVFTUFYEGI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-({[3-chloro-4-(1-piperidinyl)phenyl]amino}carbonothioyl)-3-fluorobenzamide is a chemical compound that has been extensively studied in scientific research. It is commonly referred to as a small molecule inhibitor and has been found to have potential therapeutic applications in various diseases.

Mechanism of Action

The mechanism of action of N-({[3-chloro-4-(1-piperidinyl)phenyl]amino}carbonothioyl)-3-fluorobenzamide involves the inhibition of various enzymes and signaling pathways. It has been found to inhibit the activity of the enzyme histone deacetylase (HDAC), which is involved in the regulation of gene expression. This inhibition leads to the upregulation of certain genes, resulting in the inhibition of cancer cell growth and proliferation. Additionally, this compound has been found to inhibit the activity of several kinases, including AKT and ERK, which are involved in cell signaling pathways.
Biochemical and Physiological Effects:
The biochemical and physiological effects of N-({[3-chloro-4-(1-piperidinyl)phenyl]amino}carbonothioyl)-3-fluorobenzamide have been extensively studied in scientific research. It has been found to have anti-inflammatory effects, inhibiting the production of pro-inflammatory cytokines and chemokines. Additionally, this compound has been found to induce apoptosis in cancer cells, leading to the inhibition of cancer cell growth and proliferation. It has also been found to have immunomodulatory effects, regulating the activity of immune cells.

Advantages and Limitations for Lab Experiments

The advantages of using N-({[3-chloro-4-(1-piperidinyl)phenyl]amino}carbonothioyl)-3-fluorobenzamide in lab experiments include its well-established synthesis method, its potential therapeutic applications, and its inhibitory effects on various enzymes and signaling pathways. However, there are also limitations to using this compound in lab experiments, including its potential toxicity and the need for further research to fully understand its mechanism of action.

Future Directions

There are several future directions for the study of N-({[3-chloro-4-(1-piperidinyl)phenyl]amino}carbonothioyl)-3-fluorobenzamide. One direction is the further investigation of its potential therapeutic applications in various diseases, including cancer, inflammation, and autoimmune disorders. Another direction is the exploration of its mechanism of action, including the identification of its molecular targets and the development of more specific inhibitors. Additionally, the development of more efficient synthesis methods and the optimization of its pharmacokinetic properties are also important future directions.

Synthesis Methods

The synthesis of N-({[3-chloro-4-(1-piperidinyl)phenyl]amino}carbonothioyl)-3-fluorobenzamide involves several steps. The starting material is 3-chloro-4-(1-piperidinyl)aniline, which is reacted with carbon disulfide and sodium hydride to form the corresponding thiourea. This is then reacted with 3-fluorobenzoyl chloride to form the final product. The synthesis of this compound has been reported in several scientific journals and is a well-established method.

Scientific Research Applications

N-({[3-chloro-4-(1-piperidinyl)phenyl]amino}carbonothioyl)-3-fluorobenzamide has been extensively studied in scientific research as a potential therapeutic agent. It has been found to have potential applications in various diseases, including cancer, inflammation, and autoimmune disorders. Several studies have reported the inhibitory effects of this compound on various enzymes and signaling pathways, making it a promising candidate for drug development.

properties

IUPAC Name

N-[(3-chloro-4-piperidin-1-ylphenyl)carbamothioyl]-3-fluorobenzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H19ClFN3OS/c20-16-12-15(7-8-17(16)24-9-2-1-3-10-24)22-19(26)23-18(25)13-5-4-6-14(21)11-13/h4-8,11-12H,1-3,9-10H2,(H2,22,23,25,26)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BLUQBVFTUFYEGI-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(CC1)C2=C(C=C(C=C2)NC(=S)NC(=O)C3=CC(=CC=C3)F)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H19ClFN3OS
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

391.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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